molecular formula C19H15N3O2S B2879805 (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 610758-84-4

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2879805
CAS No.: 610758-84-4
M. Wt: 349.41
InChI Key: PJSDGYRNIHXQPP-OWBHPGMISA-N
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Description

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is the cyclocondensation of 2-aminothiophenol with chloroacetonitrile to form benzo[d]thiazole[_{{{CITATION{{{_1{Regioselective synthesis of 2-( E)-(benzo[ d]thiazol-2(3 H)- ylidene .... This intermediate can then be further modified to introduce the cyano and ester groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The cyano group can be reduced to form amines.

  • Substitution: : The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often with a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Primary amines.

  • Substitution: : Ester derivatives or amides.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in medicinal chemistry due to its biological activity.

Medicine

The compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for creating new therapeutic agents.

Industry

In the industrial sector, (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can be used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazole derivatives: : These compounds share the thiazole ring but may have different substituents.

  • Cyano-containing compounds: : Other compounds with cyano groups may have similar reactivity but different biological activities.

Uniqueness

(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is unique due to its combination of a thiazole ring, cyano group, and ester functionality

Properties

IUPAC Name

ethyl 4-[[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-2-24-19(23)13-7-9-15(10-8-13)21-12-14(11-20)18-22-16-5-3-4-6-17(16)25-18/h3-10,12,21H,2H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSDGYRNIHXQPP-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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